Boc-ala-pro-nva-4-chloro-sbzl
Description
Overview of Peptide Derivatives in Biochemical Research
Peptides, short chains of amino acids, play a vast array of roles in biological systems, from signaling molecules to hormones. However, their direct use in research and medicine can be hampered by their instability and rapid degradation by proteases. To overcome these limitations, scientists have developed peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with modified chemical features to enhance properties like stability and bioavailability. nih.govatsjournals.org These modifications can include alterations to the peptide backbone, the incorporation of non-natural amino acids, or the addition of protective chemical groups. nih.govatsjournals.org
Peptidomimetics are invaluable tools in biochemical research. They can be designed to act as highly specific inhibitors or activators of enzymes, allowing researchers to study the roles of these enzymes in cellular pathways. google.com Furthermore, their enhanced stability makes them more robust for use in various experimental conditions.
Significance of Synthetic Substrates in Enzyme Characterization
Enzymes are characterized by their ability to bind to specific molecules, called substrates, and catalyze their conversion into products. The study of enzyme kinetics, which involves measuring the rates of these reactions, provides fundamental insights into an enzyme's catalytic efficiency and its affinity for different substrates. acs.org
Synthetic substrates are artificially created molecules that are recognized and processed by a specific enzyme. acs.org They are designed to produce a measurable signal, such as a change in color or fluorescence, upon being cleaved by the enzyme. acs.orgscbt.com This allows for the continuous and sensitive monitoring of enzyme activity in real-time. acs.org The use of synthetic substrates is a cornerstone of enzyme characterization, enabling the determination of key kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.gov These parameters are essential for comparing the efficiency of different enzymes or the effectiveness of enzyme inhibitors. nih.gov
Contextualization of Boc-ala-pro-nva-4-chloro-sbzl within Enzyme Study
This compound is a prime example of a synthetic peptide derivative designed for the specific purpose of studying a group of enzymes called elastases, which are a type of serine protease. nih.govnih.gov This compound is a tripeptide, consisting of the amino acids alanine, proline, and norvaline, with two key modifications: a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus and a 4-chlorothiobenzyl ester (4-chloro-SBzl) at the C-terminus. bachem.com
The Boc group provides stability against non-specific degradation, while the 4-chlorothiobenzyl ester serves as a chromogenic leaving group. nih.gov When an elastase enzyme cleaves the thioester bond, the released 4-chlorothiophenol (B41493) can react with a detector molecule, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be quantified spectrophotometrically. nih.govatsjournals.org This allows for a direct and sensitive measurement of the enzyme's activity. nih.gov
The specific amino acid sequence—alanine, proline, and norvaline—was rationally designed to be recognized by elastase enzymes, particularly human neutrophil elastase. nih.govresearchgate.net This makes this compound a highly specific and effective tool for studying this important class of enzymes.
Detailed Research Findings
The utility of this compound is underscored by extensive research that has characterized its interaction with various proteases. These studies have not only established it as a superior substrate for certain enzymes but have also provided valuable insights into the enzymes themselves.
Physicochemical Properties
The fundamental properties of this compound are crucial for its application in biochemical assays.
| Property | Value | Reference |
| Molecular Formula | C25H36ClN3O5S | |
| Molecular Weight | 526.09 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents like DMSO and ethanol | atsjournals.org |
Synthesis of Thiobenzyl Ester Substrates
The synthesis of tripeptide thiobenzyl ester substrates like this compound generally involves a multi-step process. A common approach begins with the coupling of a Boc-protected amino acid with benzyl (B1604629) mercaptan to form a Boc-amino acid-thiobenzyl ester. The Boc protecting group is then removed, and the resulting amino acid-thiobenzyl ester is coupled to a dipeptide to yield the final tripeptide thiobenzyl ester substrate.
Application in Enzyme Kinetics
The primary application of this compound is in the kinetic analysis of elastase enzymes. A seminal study by Harper et al. in 1984 systematically investigated a series of tripeptide thiobenzyl ester substrates to map the active site of human leukocyte elastase. Their findings revealed that Boc-Ala-Pro-Nva-SBzl(Cl) was an exceptionally effective substrate, exhibiting a very high second-order rate constant (kcat/Km) of 130 x 10^6 M-1s-1. nih.govresearchgate.net This high value signifies both strong binding to the enzyme's active site and rapid catalytic conversion.
The presence of a proline residue at the P2 position (the second amino acid from the cleavage site) was found to be particularly important for high reactivity with human leukocyte elastase. nih.gov The 4-chloro substituent on the thiobenzyl ester also contributes to the substrate's reactivity. nih.gov
Subsequent research has utilized this substrate to study other related proteases. For instance, it has been employed to measure the activity of proteinase 3, another neutrophil serine protease. atsjournals.orgatsjournals.org While it is a sensitive substrate for proteinase 3, the catalytic efficiency is lower than that observed with human leukocyte elastase. atsjournals.org
More recently, this compound has been used to investigate the enzymatic activity of neutrophil serine protease 4 (NSP4). nih.gov Studies have shown that NSP4 can cleave this substrate, although at a significantly lower rate compared to neutrophil elastase, suggesting a different substrate specificity for NSP4. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-[(4-chlorophenyl)methyl] 2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36ClN3O5S/c1-6-8-19(23(32)35-15-17-10-12-18(26)13-11-17)28-21(30)20-9-7-14-29(20)22(31)16(2)27-24(33)34-25(3,4)5/h10-13,16,19-20H,6-9,14-15H2,1-5H3,(H,27,33)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVSMEXNXGFDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)SCC1=CC=C(C=C1)Cl)NC(=O)C2CCCN2C(=O)C(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409051 | |
| Record name | Boc-Ala-Pro-Nva p-chlorothiobenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90171-50-9 | |
| Record name | Boc-Ala-Pro-Nva p-chlorothiobenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies for Boc Ala Pro Nva 4 Chloro Sbzl
Solid-Phase Peptide Synthesis Approaches for Boc-ala-pro-nva-4-chloro-sbzl and Analogues
Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone for producing peptides like this compound. hielscher.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. iris-biotech.de The Boc protection strategy is particularly well-suited for the synthesis of peptide thioesters due to the stability of the thioester bond under the acidic conditions used for Boc group removal (deprotection). nih.govnih.gov
The general SPPS cycle for this compound would involve:
Attachment of the C-terminal amino acid, Norvaline (Nva), to a suitable resin.
Sequential coupling of Boc-protected Proline (Pro) and then Alanine (Ala). iris-biotech.de
After each coupling step, the Boc protecting group from the newly added amino acid is removed using an acid, typically trifluoroacetic acid (TFA), to allow for the next coupling reaction. peptide.com
A significant advantage of the Boc-SPPS approach for thioesters is that it can circumvent the need for hazardous reagents like hydrogen fluoride (B91410) (HF), which was traditionally used for cleaving the completed peptide from the resin. nih.govrsc.org Modified Boc-SPPS strategies have been developed that utilize alternative cleavage cocktails, making the synthesis more accessible and safer. nih.gov
The choice of resin is critical. For direct thioester synthesis, specific linkers that are stable throughout the synthesis but allow for the final release of the thioester are employed. nih.gov Alternatively, "safety-catch" linkers can be used, which are stable under the synthesis conditions but can be activated at the end to allow for cleavage. mdpi.comnih.gov
Solution-Phase Synthetic Strategies for this compound
While SPPS is dominant, solution-phase peptide synthesis (LPPS) offers an alternative for creating this compound, especially for shorter peptides or specific structural requirements. creative-peptides.com In LPPS, the reactions occur in a homogenous solution, which can sometimes lead to higher purity and better control over reaction conditions. creative-peptides.combachem.com
The synthesis would proceed by sequentially coupling the protected amino acids in solution. For instance, Boc-Ala-OH would be coupled with Pro-Nva-4-chloro-SBzl. This requires careful selection of coupling reagents to activate the carboxylic acid group of the incoming amino acid and to minimize side reactions, particularly racemization. jpt.com Common coupling reagents include carbodiimides like DCC and EDC, often used with additives such as HOBt to improve efficiency and reduce the risk of creating D/L isomers. jpt.com
A key challenge in LPPS is the purification of the intermediate products after each coupling step, which can be more complex than the simple filtration and washing steps in SPPS. iris-biotech.de
C-Terminal Thiobenzyl Ester Formation and Functionalization
The 4-chlorobenzyl thioester moiety is a critical functional group in this compound. Thioesters are valuable intermediates in peptide chemistry, most notably for their use in Native Chemical Ligation (NCL), a powerful technique for synthesizing large proteins. nih.govspringernature.comscispace.com NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. scispace.comnih.gov
The formation of the C-terminal thiobenzyl ester can be achieved through several methods. In SPPS, a thioester linker can be incorporated into the resin, allowing for the direct synthesis of the peptide thioester. nih.gov Alternatively, a side-chain anchoring strategy can be employed, where the peptide is attached to the resin via a side-chain functional group, and the C-terminal thioester is formed after the peptide chain has been assembled. springernature.comnih.gov This approach can help to avoid issues like epimerization of the C-terminal residue. nih.gov
In solution-phase synthesis, the thioester can be formed by reacting the fully assembled and protected peptide acid with 4-chlorobenzyl mercaptan in the presence of a coupling agent. thieme-connect.de
Optimization of Synthetic Yields and Purity for Research Applications
Achieving high yield and purity is paramount for the successful application of this compound in research. gyrosproteintechnologies.com Several factors influence the outcome of peptide synthesis. csbio.com
Key Optimization Strategies:
Coupling Reagents: The choice of coupling reagent significantly impacts efficiency. jpt.com Reagents like HATU, HCTU, and COMU are known for their high reactivity and ability to minimize side reactions. creative-peptides.com
Reaction Conditions: Optimizing parameters such as temperature, reaction time, and reagent concentration is crucial. creative-peptides.com For instance, heating the synthesis can accelerate coupling and deprotection times. csbio.com The use of ultrasonication has also been shown to improve yields and purity while reducing reaction times. hielscher.com
Purification: After synthesis, the crude peptide must be purified. High-Performance Liquid Chromatography (HPLC) is the most common method for purifying peptides to the high degree required for most research applications. creative-peptides.com Mass spectrometry and amino acid analysis are used to confirm the identity and purity of the final product. gyrosproteintechnologies.com
Minimizing Side Reactions: Incomplete deprotection or coupling can lead to deletion sequences. gyrosproteintechnologies.com Aggregation of the growing peptide chain, especially with hydrophobic sequences, can also be a challenge. gyrosproteintechnologies.com Strategic selection of protecting groups and solvents can help mitigate these issues.
Below is a table summarizing factors that influence peptide synthesis outcomes.
| Factor | Impact on Synthesis | Optimization Strategies |
| Peptide Sequence | Hydrophobicity and length can lead to aggregation and incomplete reactions. gyrosproteintechnologies.comcsbio.com | Use of specialized resins, optimized solvents, and elevated temperatures. gyrosproteintechnologies.comcsbio.com |
| Coupling Efficiency | Incomplete coupling leads to deletion sequences and lower purity. gyrosproteintechnologies.com | Use of highly efficient coupling reagents (e.g., HATU, HCTU), and double-coupling strategies. creative-peptides.com |
| Deprotection | Incomplete deprotection halts chain elongation. gyrosproteintechnologies.com | Optimized deprotection times and reagents; monitoring completion of the reaction. peptide.comgyrosproteintechnologies.com |
| Racemization | Formation of D-isomers can affect biological activity. jpt.com | Use of additives like HOBt or HOAt; careful selection of coupling methods. creative-peptides.comjpt.com |
| Purification | Removal of impurities is critical for research applications. creative-peptides.com | Advanced purification techniques like RP-HPLC and monitoring with mass spectrometry. creative-peptides.comgyrosproteintechnologies.com |
Exploration of this compound Analogues and Derivatives for Modified Research Utility
The structure of this compound can be systematically modified to create analogues with altered properties for specific research purposes. These modifications can enhance stability, alter substrate specificity, or introduce labels for detection.
Examples of Modifications:
Amino Acid Substitution: Replacing one or more amino acids in the Ala-Pro-Nva sequence can probe the specificity of enzymes or protein binding partners. For example, substituting Norvaline with other hydrophobic residues could alter the compound's interaction with elastase. researchgate.net
Thioester Modification: The 4-chloro substituent on the thiobenzyl ester can be replaced with other groups (e.g., nitro, methoxy) to modulate the reactivity of the thioester. researchgate.net This can be useful for fine-tuning the rate of ligation reactions or for developing more sensitive enzyme substrates. researchgate.net
N-Terminal Group Modification: While this compound uses a Boc group, other protecting groups could be used to create derivatives for different synthetic strategies, such as Fmoc for orthogonal protection schemes. iris-biotech.de
Incorporation of Labels: Fluorescent tags or isotopic labels could be incorporated into the peptide sequence to facilitate tracking and quantification in biological assays.
The creation of a library of such analogues allows researchers to perform structure-activity relationship (SAR) studies, providing valuable insights into the molecular basis of the compound's biological effects.
Below is a table detailing potential analogues and their research applications.
| Analogue Type | Modification Example | Potential Research Utility |
| Sequence Variation | Boc-Ala-Pro-Val -4-chloro-SBzl | Investigating enzyme subsite specificity (e.g., for elastase). researchgate.net |
| Thioester Reactivity | Boc-Ala-Pro-Nva-4-nitro -SBzl | Creating a more reactive substrate for enzyme assays. researchgate.net |
| Alternative Protection | Fmoc -Ala-Pro-Nva-4-chloro-SBzl | Use in Fmoc-based SPPS and orthogonal synthesis strategies. iris-biotech.de |
| Labeled Peptide | Boc-Ala-Pro-(¹³C-Nva )-4-chloro-SBzl | Use in mass spectrometry-based quantitative proteomics. |
Enzymatic Activity and Specificity Profiling of Boc Ala Pro Nva 4 Chloro Sbzl
Human Neutrophil Elastase (HNE) Interactions with Boc-ala-pro-nva-4-chloro-sbzl
Human Neutrophil Elastase (HNE) is a serine protease found in the azurophilic granules of neutrophils. It is known to degrade a variety of extracellular matrix proteins. The compound this compound has been identified as a substrate for HNE, facilitating the study of its enzymatic kinetics. pnas.org
Substrate Hydrolysis Kinetics by HNE
The hydrolysis of this compound by HNE is a recognized enzymatic reaction. pnas.org The cleavage of the thiobenzyl ester bond in the substrate by HNE releases a thiol group. This reaction can be monitored spectrophotometrically, typically by using a reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol to produce a colored product. aai.org This method allows for the continuous measurement of enzyme activity.
Determination of Kinetic Parameters (e.g., Kcat, Km) for HNE
Table 1: Kinetic Parameters for HNE with this compound
| Parameter | Value | Enzyme | Substrate |
| kcat/Km | 130 x 10(6) M-1 s-1 | Human Leukocyte Elastase | Boc-Ala-Pro-Nva-SBzl(Cl) |
Data sourced from J. Wade Harper et al. researchgate.net
Factors Influencing HNE-Mediated Cleavage of this compound
The enzymatic assays involving HNE and this compound are influenced by certain experimental conditions. Due to the nature of the substrate, a high concentration of dimethyl sulfoxide (B87167) (DMSO) is often required to ensure its solubility in aqueous buffers. atsjournals.orgnih.gov Additionally, a detergent such as Triton X-100 is commonly included in the reaction mixture. atsjournals.orgnih.gov This component acts to stabilize the enzyme and prevent its non-specific adhesion to the surfaces of laboratory vessels, which could otherwise lead to a loss of activity and introduce experimental errors. atsjournals.org
Proteinase 3 (PR3) Interactions with this compound
Proteinase 3 (PR3), another serine protease found in neutrophil azurophilic granules, shares structural and functional similarities with HNE. atsjournals.org It is also capable of degrading multiple components of the extracellular matrix. This compound is a sensitive substrate for PR3, making it a useful reagent for studying this enzyme's activity. atsjournals.org
Substrate Hydrolysis Kinetics by PR3
The hydrolysis of this compound by PR3 is a well-documented enzymatic process. aai.orgatsjournals.org Similar to HNE, the activity of PR3 on this substrate is typically assayed by monitoring the release of the p-chlorothiobenzyl group. atsjournals.org The reaction of this liberated group with DTNB allows for continuous spectrophotometric measurement of the enzymatic rate at a wavelength of 410 nm. atsjournals.org The sensitivity of this substrate allows for the use of very low concentrations of PR3 in kinetic assays, often in the nanomolar range. atsjournals.org
Determination of Kinetic Parameters (e.g., Kcat, Km) for PR3
The catalytic efficiency of PR3 towards this compound has been quantified. One study reports a specificity constant (kcat/Km) of 6.5 × 10^5 M−1 s−1 for the hydrolysis of this substrate by PR3. atsjournals.org Another study, using the closely related substrate Boc-Ala-Ala-Nva-SBzl, reported a kcat/Km value of 1.0 x 10(6) M-1.s-1. nih.gov
Table 2: Kinetic Parameters for PR3 with Thiobenzyl Ester Substrates
| Parameter | Value | Enzyme | Substrate | Source |
| kcat/Km | 6.5 × 10^5 M−1 s−1 | Proteinase 3 | Boc-Ala-Pro-Nva-SBzl(Cl) | Zani ML, et al. atsjournals.org |
| kcat/Km | 1.0 x 10^6 M-1.s-1 | Proteinase 3 | Boc-Ala-Ala-Nva-SBzl | Dolman KM, et al. nih.gov |
The experimental conditions for PR3 kinetic assays often mirror those for HNE. The use of DMSO is necessary to solubilize the this compound substrate, and Triton X-100 is added to stabilize the enzyme and prevent its adherence to surfaces, which is crucial for obtaining accurate and reproducible kinetic data. atsjournals.orgnih.govatsjournals.org
Comparative Analysis of this compound Cleavage by PR3 Variants
The thiobenzyl ester substrate, this compound, is established as a highly sensitive substrate for Proteinase 3 (PR3), a serine protease found in neutrophils. atsjournals.org Its utility in gauging PR3 activity is well-documented, with kinetic analyses showing a catalytic efficiency (kcat/Km) of 6.5 × 10⁵ M⁻¹s⁻¹ for the hydrolysis of the substrate by PR3. atsjournals.org
Research into the conformational epitopes of PR3 has led to the creation and analysis of recombinant PR3 variants from different species, including human (hPR3), gibbon (gPR3), and macaque (mulPR3), as well as human-gibbon chimeras. aai.org The enzymatic activity of these variants was confirmed using this compound as the substrate. aai.org The study highlighted amino acid variations between the PR3 homologs, which could account for differences in enzymatic activity. aai.org For instance, while the closely related chimpanzee PR3 was recognized by the vast majority of autoantibodies similar to hPR3, the more distant macaque PR3 showed almost no reactivity. aai.org Although direct comparative kinetic data (kcat/Km) for the cleavage of this compound by these specific variants is not detailed, the use of the substrate confirmed the functional activity of these engineered proteases, underscoring its role in characterizing both wild-type and modified PR3 enzymes. aai.org
Table 1: Enzymatic Activity of Proteinase 3 (PR3) with this compound
| Enzyme | Substrate Concentration | Buffer Conditions | Notes |
|---|---|---|---|
| Human PR3 | 250 µM | DPBS, 0.1% Triton X-100, 10% DMSO, pH 7.2 | Sensitive substrate with kcat/Km = 6.5 × 10⁵ M⁻¹s⁻¹. atsjournals.org |
Interactions with Other Serine Proteases
The specificity of this compound is primarily directed towards elastase-like proteases. Its interaction with other serine proteases varies significantly, often showing limited to no reactivity.
Porcine Pancreatic Elastase (PPE)
Porcine Pancreatic Elastase (PPE) is a well-studied serine protease often used in comparative studies with human neutrophil elastase. nih.gov While PPE is known to be inhibited by elafin, an inhibitor that also targets PR3, its activity on the specific substrate this compound is not its primary measure. nih.govatsjournals.org Kinetic studies involving PPE typically employ other substrates, such as succinyl-(Ala)₃-p-nitroanilide, to measure its enzymatic activity. nih.govportlandpress.com A comprehensive mapping of the active sites of several serine proteases, including PPE, was conducted using a series of tripeptide thiobenzyl esters, though specific data for this compound was not highlighted. nih.gov
Neutrophil Serine Protease 4 (NSP4)
Neutrophil Serine Protease 4 (NSP4) is a more recently identified protease in human neutrophils that shares sequence identity with PR3 and neutrophil elastase (NE). nih.govpnas.org Enzymatic assays have demonstrated that NSP4 can cleave this compound, indicating an elastase-like specificity. nih.govpnas.org However, the efficiency of this cleavage is considerably lower than that observed with NE. nih.govpnas.org To achieve a rate of substrate hydrolysis similar to that of NE, approximately six-fold higher concentrations of NSP4 are required. nih.govpnas.org Despite this activity, further studies have revealed that NSP4 has a primary preference for arginine at the P1 position. nih.gov
Table 2: Comparative Cleavage of this compound
| Enzyme | Enzyme Concentration | Observation |
|---|---|---|
| Neutrophil Elastase (NE) | 1 × 10⁻⁷ M | Positive control for cleavage. nih.gov |
Cathepsin G
Cathepsin G, another key serine protease of neutrophil granules, exhibits chymotrypsin-like specificity. uni-muenchen.de Standard enzymatic assays for Cathepsin G typically utilize substrates tailored to this preference, such as Suc-Phe-Leu-Phe-SBzl or N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide. portlandpress.comuni-muenchen.de While active site mapping studies have been performed on Cathepsin G with various peptide substrates, there is no significant evidence to suggest that this compound is an effective substrate for this enzyme. nih.govuni-muenchen.de In comparative assays, when this compound was used to measure NE and PR3 activity, a different substrate was specifically used for Cathepsin G. uni-muenchen.de
Chymotrypsin (B1334515)
Chymotrypsin is a digestive serine protease with a strong preference for cleaving peptide bonds after aromatic amino acids. libretexts.org Kinetic studies of chymotrypsin commonly employ substrates that reflect this specificity, such as N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide or other peptide-4-nitroanilides. portlandpress.comnih.gov The structure of this compound, with norvaline at the P1 position, does not align with the primary substrate specificity of chymotrypsin. nih.gov Consequently, it is not considered a standard or efficient substrate for this enzyme.
Rat Mast Cell Proteases I and II
Rat mast cell proteases (rMCP) are components of mast cell secretory granules. Active site mapping of rMCP I and II has been performed with a range of tripeptide thiobenzyl ester substrates. nih.gov This class of substrates was found to be effective, with one study noting that a very reactive substrate for a rat mast cell protease was Boc-Ala-Ala-Leu-SBzl(NO₂). nih.gov The same study also found that for rMCP I, modifications to the thiobenzyl ester group of a substrate could lead to decreased Kₘ values, indicating a higher affinity. nih.gov However, specific kinetic data for the cleavage of this compound by either rMCP I or rMCP II is not prominently reported, suggesting it is not an optimal substrate compared to others.
Staphylococcus aureus Protease V-8
The protease derived from strain V-8 of Staphylococcus aureus demonstrates a high degree of substrate specificity. nih.gov Extensive research mapping the primary subsite specificities of various serine proteases has shown that the S. aureus V-8 protease uniquely targets peptide bonds on the carboxyl side of glutamic acid residues. nih.govresearchgate.net In a comprehensive study utilizing a series of tripeptide thiobenzyl ester substrates with the general formula Boc-Ala-Ala-AA-SBzl (where AA represented various amino acids), the V-8 protease was found to hydrolyze only the substrate containing a glutamic acid (Glu) residue at the P1 position (Boc-Ala-Ala-Glu-SBzl). nih.govresearchgate.net
Given this stringent requirement for a glutamic acid residue, the compound this compound, which contains a norvaline (Nva) residue at the P1 position, is not a substrate for the Staphylococcus aureus V-8 protease. nih.gov The enzyme's active site does not accommodate the norvaline side chain, rendering it incapable of cleaving the peptide bond presented by this particular substrate.
Assay Methodologies for Enzymatic Activity of this compound
Spectrophotometric Assays Utilizing Thiobenzyl Esters
This compound is a chromogenic substrate designed for the spectrophotometric measurement of protease activity, particularly for elastase-like enzymes. pnas.orguni-muenchen.de This assay methodology is based on the enzymatic hydrolysis of the thiobenzyl ester bond within the substrate. nih.govvulcanchem.com The cleavage of this bond by a protease releases a thiol-containing fragment, specifically the 4-chlorothiobenzyl leaving group. atsjournals.org
To enable detection by a spectrophotometer, a second reagent, known as Ellman's reagent or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), is included in the reaction mixture. pnas.orgatsjournals.orgaai.org The released thiol rapidly reacts with DTNB to produce 2-nitro-5-thiobenzoate, a yellow-colored anion. nih.govumich.edu The progression of the reaction is monitored by measuring the increase in absorbance of this colored product over time at a wavelength of 405 nm, 410 nm, or 412 nm. pnas.orgnih.govatsjournals.orgnih.gov This coupled enzymatic assay provides a highly sensitive and continuous method for determining enzyme kinetics. nih.govnih.gov
This technique has been widely applied to measure the activity of several neutrophil serine proteases, including neutrophil elastase (NE), proteinase 3 (PR3), and neutrophil serine protease 4 (NSP4), using this compound as the substrate. pnas.orguni-muenchen.deatsjournals.orgaai.org For instance, the kinetic parameters for proteinase 3 with this substrate have been determined, demonstrating its high sensitivity. atsjournals.org
Table 1: Example Assay Conditions for Protease Activity using this compound
| Parameter | Condition | Source |
|---|---|---|
| Enzyme | Proteinase 3 (Pr3) | atsjournals.org |
| Substrate | Boc-Ala-Pro-Nva-SBzl(Cl) | atsjournals.org |
| Substrate Conc. | 150-250 µM | atsjournals.org |
| Detection Reagent | DTNB (250 µM) | atsjournals.org |
| Buffer | DPBS with 0.1% Triton X-100 and 10% DMSO | atsjournals.org |
| Wavelength | 410 nm | atsjournals.org |
Fluorometric Assay Techniques
Fluorometric assays represent another class of methods for measuring protease activity, prized for their exceptional sensitivity. creative-enzymes.com These techniques rely on the change in fluorescence properties between a substrate and its enzyme-catalyzed product. creative-enzymes.com A common approach involves substrates where a fluorescent molecule is "quenched" and non-fluorescent in its intact state. abcam.comabcam.com A widely used example is a casein protein that is heavily labeled with a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC). abcam.comraybiotech.comgbiosciences.com In this configuration, the proximity of the dye molecules to each other results in significant fluorescence quenching. abcam.comabcam.com
When a protease cleaves the substrate into smaller peptide fragments, the fluorescent dyes are separated, relieving the quenching effect. abcam.comabcam.comraybiotech.com This leads to a proportional increase in fluorescence intensity, which can be measured with a fluorometer at specific excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for FITC). abcam.comraybiotech.comcaymanchem.com The rate of fluorescence increase is directly proportional to the enzymatic activity. abcam.comraybiotech.com Another advanced technique is Fluorescence Resonance Energy Transfer (FRET), where enzymatic cleavage alters the distance between two different fluorophores, changing the observed fluorescence. creative-enzymes.com These assays are adaptable to high-throughput screening for identifying protease inhibitors. abcam.comnih.gov
Comparison of Analytical Detection Methods for Substrate Hydrolysis
Both spectrophotometric and fluorometric assays are powerful tools for quantifying enzyme activity, but they differ significantly in their characteristics and applications. The choice between them depends on factors such as the required sensitivity, sample type, cost, and available equipment. patsnap.com
Fluorometric assays are generally much more sensitive than spectrophotometric methods. creative-enzymes.compatsnap.comnih.gov This heightened sensitivity stems from the ability to detect very low concentrations of fluorescent products, often thousands of times lower than the detection limits for chromogenic products in spectrophotometric assays. nih.gov This makes fluorometry ideal for samples with low enzyme concentrations or when sample volume is limited. patsnap.com
Conversely, spectrophotometric assays are often simpler, faster for basic setups, and more cost-effective, requiring standard laboratory spectrophotometers. patsnap.com However, their lower sensitivity can be a limitation, and they are more prone to interference from other molecules in the sample that absorb light at similar wavelengths, such as nucleic acids or certain detergents. patsnap.com Fluorometric assays can be more specific but may be affected by the instability of fluorescent compounds in light and can be more expensive due to the need for specialized reagents and instrumentation. creative-enzymes.compatsnap.com
Table 2: Comparison of Spectrophotometric and Fluorometric Protease Assays
| Feature | Spectrophotometric Assays | Fluorometric Assays | Source(s) |
|---|---|---|---|
| Principle | Measures change in absorbance of a chromogenic product. | Measures change in fluorescence intensity upon substrate cleavage. | gbiosciences.compatsnap.com |
| Sensitivity | Lower to moderate. | Very high; can detect picogram to femtomole levels. | creative-enzymes.comgbiosciences.compatsnap.comnih.gov |
| Cost | Generally lower; reagents and equipment are more affordable. | Generally higher; requires specialized dyes and fluorometers. | patsnap.com |
| Equipment | Standard spectrophotometer. | Fluorescence microplate reader or spectrofluorometer. | patsnap.comthermofisher.com |
| Interference | Susceptible to compounds that absorb at similar wavelengths (e.g., nucleic acids, detergents). | Less interference from non-fluorescent compounds but can be affected by sample turbidity or autofluorescence. | creative-enzymes.compatsnap.com |
| Throughput | Adaptable to microplate format for moderate throughput. | Highly suitable for high-throughput screening (HTS). | creative-enzymes.comabcam.com |
| Compound Stability | Chromogenic products are generally stable. | Fluorescent dyes can be sensitive to light and environmental conditions (pH, temperature). | creative-enzymes.compatsnap.com |
Role of Boc Ala Pro Nva 4 Chloro Sbzl in Protease Inhibition Studies
Use as a Substrate in Inhibitor Screening Assays
Boc-ala-pro-nva-4-chloro-sbzl is frequently employed as a chromogenic substrate in high-throughput screening assays designed to identify and characterize novel protease inhibitors. deadnet.se The principle of these assays is based on measuring the rate of substrate hydrolysis by a target protease in the presence and absence of a potential inhibitor. A reduction in the rate of cleavage indicates inhibitory activity.
The assay typically involves incubating the protease with the test inhibitor for a specific period before adding the this compound substrate. The enzymatic reaction releases a p-chlorothiobenzyl group, which then reacts with a detection reagent like 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB). atsjournals.orgaai.org This reaction produces a colored product that can be monitored over time by measuring the change in absorbance, usually at a wavelength of 410 nm. atsjournals.org
This method has been utilized in various research contexts:
Characterizing Endogenous Inhibitors: The substrate was used to study the inhibition of Proteinase 3 (Pr3) by the natural human inhibitor elafin. atsjournals.org
Investigating Novel Proteases: It helped in the initial characterization of Neutrophil Serine Protease 4 (NSP4), where its cleavage suggested an elastase-like specificity for the new enzyme. nih.govpnas.org
Assessing Recombinant Protease Activity: The activity of recombinant PR3, produced for studies on autoimmune diseases like Wegener's granulomatosis, was confirmed using this substrate before proceeding with inhibition experiments. aai.org
Screening Synthetic Inhibitors: While this specific compound is the substrate, similar thiobenzyl esters are used to screen libraries of synthetic compounds for their inhibitory potential against proteases like human neutrophil elastase and proteinase 3. nih.gov
The table below summarizes typical conditions for inhibitor screening assays using this compound as reported in various studies.
| Target Enzyme | Substrate Concentration | Detection Reagent | Buffer Conditions | Reference |
| Proteinase 3 (Pr3) | 150 µM - 250 µM | 250 µM DTNB | DPBS, pH 7.2, 0.1% Triton X-100, 10% DMSO | atsjournals.org |
| Neutrophil Serine Protease 4 (NSP4) | 1 mM | 0.5 mM DTNB | Not specified | nih.govpnas.org |
| Proteinase 3 (PR3) | 1 mM | 0.5 mM DTNB | 100 mM Tris-HCl, pH 8.1, 700 mM NaCl, 1% Igepal | aai.org |
| Neutrophil Elastase (NE) & PR3 | 1 mM | 0.5 mM DTNB | 50 mM Tris, 150 mM NaCl, 0.01% Triton X-100, pH 8.0 | uni-muenchen.de |
Kinetic Analysis of Protease Inhibition Using this compound
The use of this compound extends beyond simple screening to detailed kinetic analyses of enzyme-inhibitor interactions. By measuring the rate of substrate hydrolysis at various substrate and inhibitor concentrations, researchers can determine key kinetic parameters that define the potency and mechanism of an inhibitor.
This compound has been described as a highly sensitive substrate for Pr3, with a catalytic efficiency (kcat/Km) value of 6.5 x 105 M−1s−1. atsjournals.org This high sensitivity allows for kinetic assays to be performed with very low enzyme concentrations, which is crucial when working with rare or difficult-to-purify enzymes. atsjournals.org
Kinetic analyses typically involve monitoring the reaction progress curves (absorbance vs. time). In the presence of an inhibitor, the shape of this curve provides initial insights into the inhibition mechanism. atsjournals.orgatsjournals.org For example, a curve that is initially linear but then curves to a lower steady-state velocity suggests a slow-binding inhibition mechanism. atsjournals.org From these curves, steady-state velocities (vs) are calculated and used to determine kinetic constants such as the inhibition constant (Ki). atsjournals.orgatsjournals.org
The table below presents kinetic parameters associated with the hydrolysis of this compound by Proteinase 3.
| Enzyme | Parameter | Value | Conditions | Reference |
| Proteinase 3 (Pr3) | kcat/Km | 6.5 x 105 M−1s−1 | DPBS, pH 7.2, 0.1% Triton X-100, 10% DMSO, 25°C | atsjournals.org |
| Proteinase 3 (Pr3) | Km | Not explicitly stated, but used in calculations | DPBS, pH 7.2, 0.1% Triton X-100, 10% DMSO, 25°C | atsjournals.org |
Investigation of Inhibition Mechanisms (e.g., Competitive, Non-competitive, Slow-binding)
Data generated from assays using this compound are instrumental in elucidating the specific mechanism by which an inhibitor functions. The primary modes of inhibition include competitive, non-competitive, uncompetitive, mixed-type, and slow-binding.
Slow-Binding Inhibition: The interaction between the inhibitor elafin and Proteinase 3 (Pr3) was identified as a slow-binding process. atsjournals.org This was concluded from the observation that progress curves in the presence of elafin were not linear but showed a time-dependent decrease in reaction velocity, eventually reaching a steady state. atsjournals.orgatsjournals.org This indicates that the final, tight enzyme-inhibitor complex does not form instantaneously.
Competitive Inhibition: To further define the inhibition mode, steady-state velocities are analyzed using graphical methods. In the study of elafin's inhibition of Pr3, Dixon and Cornish-Bowden plots were constructed using data obtained with this compound as the substrate. atsjournals.org
The Dixon plot (1/vs vs. inhibitor concentration) yielded intersecting lines, ruling out non-competitive and uncompetitive inhibition. atsjournals.org
The Cornish-Bowden plot (substrate concentration/vs vs. inhibitor concentration) produced a series of parallel lines, which is characteristic of a simple competitive inhibition mechanism. atsjournals.org This confirmed that elafin binds to the active site of Pr3, directly competing with the substrate. The linearity of the plots also indicated that a single molecule of elafin binds to a single molecule of Pr3. atsjournals.org
These graphical analyses, made possible by the reliable measurement of reaction rates with this compound, are fundamental for understanding how an inhibitor interacts with its target enzyme, providing a basis for rational drug design.
Impact of Substrate Concentration on Inhibitor Potency
The concentration of the substrate, in this case, this compound, has a direct and predictable impact on the apparent potency of competitive inhibitors. For a competitive inhibitor, the measured potency (often expressed as an IC50 value or an apparent inhibition constant, Ki,app) is dependent on the concentration of the substrate used in the assay.
This relationship is described by the Cheng-Prusoff equation for competitive inhibitors, which can be expressed in various forms. The underlying principle is that as the substrate concentration increases, a higher concentration of the inhibitor is required to achieve the same level of inhibition.
In the kinetic analysis of Pr3 inhibition by elafin, experiments were conducted at two different concentrations of this compound (150 µM and 250 µM). atsjournals.org The data from both concentrations were used to construct the Cornish-Bowden plot, which visually demonstrates this substrate dependence. atsjournals.org The calculation of the true inhibition constant (Ki) from the apparent rate constants requires accounting for the substrate concentration ([S]) and the enzyme's Michaelis constant (Km) for that substrate. atsjournals.org The equation used to fit the progress curves for slow-binding inhibition inherently includes terms for [S] and Km, highlighting the mathematical necessity of considering substrate concentration in the analysis of inhibitor potency. atsjournals.orgatsjournals.org
Therefore, when evaluating and comparing the potency of different inhibitors, it is crucial to use standardized concentrations of this compound or to report the Ki value, which is an intrinsic measure of affinity independent of substrate concentration.
Structural Basis of Enzymatic Recognition of Boc Ala Pro Nva 4 Chloro Sbzl
Subsite Specificity Mapping Using Boc-ala-pro-nva-4-chloro-sbzl Derivatives
Subsite specificity mapping is a crucial technique for elucidating the preferences of an enzyme's active site for particular amino acid residues in a substrate. While specific studies using a comprehensive library of derivatives of this compound are not extensively detailed in the available literature, the principles of this methodology are well-established. This approach involves systematically altering the amino acid residues at the P1, P2, and P3 positions of the parent substrate and measuring the kinetic parameters (kcat, Km, and kcat/Km) of their enzymatic hydrolysis.
For instance, by substituting the norvaline (Nva) at the P1 position with other aliphatic or aromatic amino acids, one could precisely determine the steric and electronic requirements of the S1 subsite of the target elastase. Similarly, derivatives with substitutions at the P2 (Proline) and P3 (Alanine) positions would reveal the specificities of the S2 and S3 subsites, respectively. The resulting data would provide a detailed map of the enzyme's substrate preferences, contributing to the design of more potent and selective inhibitors or substrates.
Table 1: Illustrative Data from a Hypothetical Subsite Specificity Mapping Study This table is a hypothetical representation based on known elastase specificity and is for illustrative purposes.
| P3 Residue | P2 Residue | P1 Residue | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| Ala | Pro | Nva | 15.2 | 50 | 3.04 x 10⁵ |
| Gly | Pro | Nva | 8.5 | 65 | 1.31 x 10⁵ |
| Val | Pro | Nva | 12.1 | 45 | 2.69 x 10⁵ |
| Ala | Gly | Nva | 5.4 | 120 | 4.50 x 10⁴ |
| Ala | Ala | Nva | 9.8 | 80 | 1.23 x 10⁵ |
| Ala | Pro | Ala | 25.6 | 30 | 8.53 x 10⁵ |
| Ala | Pro | Val | 30.1 | 25 | 1.20 x 10⁶ |
Role of P1, P2, and P3 Residues in Substrate Recognition
The recognition of this compound by neutrophil elastase is a multi-point interaction, with the P1, P2, and P3 residues playing distinct and crucial roles.
P1 Residue (Norvaline - Nva): The P1 residue is the primary determinant of substrate specificity for many serine proteases, including neutrophil elastase. Human neutrophil elastase (HNE) exhibits a preference for small, hydrophobic aliphatic amino acids at the P1 position, such as valine, alanine, and isoleucine nih.gov. Norvaline, being a structural isomer of leucine (B10760876) with a straight-chain hydrophobic side group, fits well into the hydrophobic S1 binding pocket of HNE. This interaction anchors the substrate in the correct orientation for catalysis.
P2 Residue (Proline - Pro): The S2 subsite of neutrophil elastase has a known preference for proline residues plos.org. The rigid cyclic structure of proline introduces a specific kink in the peptide backbone, which is thought to be optimal for positioning the scissile bond correctly within the active site. This preference for proline at P2 is a key feature of many elastase substrates.
Table 2: Summary of P-site Residue Interactions with Neutrophil Elastase Subsites
| Substrate Position | Residue in this compound | Corresponding Enzyme Subsite | Known Preference of HNE Subsite | Role in Recognition |
|---|---|---|---|---|
| P1 | Norvaline (Nva) | S1 | Small hydrophobic (Val, Ala, Ile) nih.gov | Primary determinant of specificity, anchors substrate. |
| P2 | Proline (Pro) | S2 | Proline plos.org | Optimal positioning of the scissile bond. |
Influence of the 4-Chloro-SBzl Moiety on Enzymatic Cleavage
The 4-chloro-thiobenzyl ester (4-chloro-SBzl) moiety of this compound serves as a chromogenic leaving group. Upon enzymatic cleavage of the peptide bond, the thiobenzyl ester is released. In the presence of a thiol-reactive reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which is often included in the assay mixture, the released thiol reacts to produce a colored product that can be monitored spectrophotometrically. This allows for a continuous and quantitative measurement of enzyme activity.
Conformational Analysis of this compound in Enzyme Binding Pockets
Upon binding, the peptide backbone of this compound is expected to adopt an extended beta-sheet-like conformation, allowing for hydrogen bonding interactions with the backbone of the enzyme's active site. The side chains of the P1, P2, and P3 residues project into their respective S1, S2, and S3 subsites, maximizing favorable van der Waals and hydrophobic interactions.
The "induced fit" model of enzyme-substrate binding suggests that the initial interaction may cause a conformational change in both the substrate and the enzyme's active site to achieve a catalytically competent state nih.gov. This conformational rearrangement optimally positions the scissile bond relative to the catalytic triad (B1167595) (Ser-His-Asp) of the serine protease, facilitating nucleophilic attack by the serine hydroxyl group and subsequent peptide bond cleavage. Molecular docking and molecular dynamics simulations could provide further theoretical insights into the precise binding mode and conformational dynamics of this compound within the enzyme's binding pocket nih.govnih.gov.
Computational and Molecular Modeling Studies of Boc Ala Pro Nva 4 Chloro Sbzl
Molecular Docking Simulations with Target Proteases
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Boc-ala-pro-nva-4-chloro-sbzl, docking simulations are employed to predict its binding mode within the active site of target proteases like HNE. These simulations can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that govern substrate recognition and binding affinity.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor (e.g., HNE). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the enzyme's active site, scoring each pose based on a force field that estimates the binding energy. Lower binding energy scores typically indicate a more favorable and stable interaction. For instance, studies on similar peptide inhibitors have shown binding energies in the range of -5 to -10 kcal/mol, indicating stable complex formation nih.gov. The interactions often involve the catalytic triad (B1167595) (His, Asp, and Ser residues) and the S1 specificity pocket of the protease .
Table 1: Representative Molecular Docking Results of this compound with Human Neutrophil Elastase
| Parameter | Value | Key Interacting Residues |
| Binding Energy (kcal/mol) | -7.85 | His-57, Ser-195, Val-216 |
| Hydrogen Bonds | 3 | Ser-195, Gly-193 |
| Hydrophobic Interactions | 6 | Val-216, Phe-192 |
Note: The data in this table is representative and derived from computational models of similar peptide-protease interactions.
Molecular Dynamics Simulations of Ligand-Enzyme Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-enzyme complex, allowing researchers to study its behavior over time. Following molecular docking, an MD simulation can be initiated to assess the stability of the predicted binding pose and to observe conformational changes in both the substrate and the enzyme. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.
Analysis of the MD trajectory can reveal important information about the stability of the complex, measured by parameters such as the root-mean-square deviation (RMSD) of the atomic positions from their initial state. A stable complex will typically show a low and converging RMSD value over the simulation time. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein and the ligand. MD simulations of protease-inhibitor complexes have shown that stable binding is often characterized by RMSD values that plateau after an initial equilibration period researchgate.netnih.gov.
Table 2: Representative Molecular Dynamics Simulation Data for the this compound-HNE Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.4 | 1.6 |
| 30 | 1.5 | 1.5 |
| 40 | 1.4 | 1.7 |
| 50 | 1.5 | 1.6 |
Note: The data in this table is representative and illustrates a typical stabilization pattern in an MD simulation.
Quantum Chemical Calculations to Elucidate Reaction Mechanisms
To understand the chemical reactions involved in the cleavage of this compound by a serine protease, quantum chemical calculations are employed. Due to the computational cost of these methods, they are often used in a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM). In QM/MM, the chemically reactive part of the system (the active site and the substrate's scissile bond) is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field mdpi.com.
This approach allows for the detailed study of bond-breaking and bond-forming events during the catalytic cycle. For serine proteases, this involves two main stages: acylation and deacylation. QM/MM calculations can determine the energy barriers (activation energies) for these steps, identifying the rate-determining step of the reaction. Studies on serine proteases have calculated activation free energies for the acylation step to be around 17-18 kcal/mol acs.org, and for the deacylation step to be approximately 22 kcal/mol nih.gov.
Table 3: Representative Activation Energies for the HNE-Catalyzed Hydrolysis of this compound
| Catalytic Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |
| Acylation | Tetrahedral Intermediate Formation | 17.8 |
| Acylation | Acyl-Enzyme Formation | 5.2 |
| Deacylation | Tetrahedral Intermediate Formation | 22.1 |
| Deacylation | Product Release | 4.5 |
Note: The data in this table is representative and based on published QM/MM studies of serine protease mechanisms.
In Silico Prediction of Substrate Specificity
Computational methods can also be used to predict the substrate specificity of proteases. This involves analyzing the enzyme's active site pockets (subsites S4 to S4') that accommodate the amino acid residues of the substrate (P4 to P4'). For human neutrophil elastase, it is known to have a preference for small, aliphatic amino acids at the P1 position, which fits into the S1 pocket nih.gov.
The substrate this compound has an Alanine (Ala) at the P3 position, a Proline (Pro) at the P2 position, and a Norvaline (Nva) at the P1 position. In silico analysis, often involving the creation of substrate libraries and docking them into the enzyme's active site, can predict the relative preference for different amino acids at each position. Studies have shown that HNE prefers Val, Ala, and Ile at the P1 position, and Pro at the P2 position nih.govnih.gov. The presence of Norvaline at P1 and Proline at P2 in this compound aligns with the known specificity of HNE, suggesting it is a suitable substrate.
Table 4: Predicted Substrate Specificity of Human Neutrophil Elastase at P4-P1 Positions
| Substrate Position | Preferred Amino Acids | Corresponding Residue in this compound |
| P4 | Norleucine, Arginine | Boc-Ala |
| P3 | Glutamine, Glutamic Acid, Methionine | Alanine |
| P2 | Proline | Proline |
| P1 | Valine, Alanine, Isoleucine, Threonine | Norvaline |
Note: The data in this table is based on published substrate specificity studies of HNE.
Applications of Boc Ala Pro Nva 4 Chloro Sbzl in Biochemical and Medicinal Chemistry Research
Utility in the Study of Protein-Ligand Interactions
Boc-ala-pro-nva-4-chloro-sbzl is extensively utilized as a substrate for the active site mapping of serine proteases. Its chemical structure is recognized and cleaved by specific enzymes, allowing researchers to probe the structural and chemical requirements of the enzyme's active site. The thiobenzyl ester group, upon cleavage, releases a thiol that can be detected spectrophotometrically, providing a continuous and sensitive assay for enzymatic activity.
A key parameter in characterizing enzyme-substrate interactions is the specificity constant (kcat/KM), which reflects the catalytic efficiency of an enzyme for a particular substrate. For the interaction between human leukocyte elastase and this compound, this value has been determined to be an impressive 130 x 10(6) M-1 s-1 researchgate.netresearchgate.net. This high value indicates that this compound is an exceptionally efficient substrate for this enzyme, making it an ideal tool for studying its activity.
Table 1: Kinetic Parameter for this compound
| Enzyme | kcat/KM (M-1 s-1) |
| Human Leukocyte Elastase | 130 x 10(6) |
This table presents the specificity constant for the cleavage of this compound by human leukocyte elastase, highlighting the high efficiency of this interaction.
Application in Research on Cellular Mechanisms and Biological Pathways
The utility of this compound extends to the investigation of cellular processes. By enabling the measurement of specific protease activity within cell lysates, it helps to elucidate the roles of these enzymes in various biological pathways.
For instance, this substrate has been instrumental in studies investigating the role of proteinase 3 (PR3) in cell proliferation. In one study, rat basophilic leukemia (RBL) and human mast cell (HMC1) lines were transfected to express PR3. To confirm that the expressed PR3 was enzymatically active, the intracellular serine proteinase activity was measured using this compound as the substrate researchgate.net. The ability to quantify the enzymatic activity of PR3 within these cellular models was crucial in correlating its proteolytic function with observed effects on cell proliferation researchgate.net.
Tool for Designing Novel Enzyme Modulators
The development of specific enzyme inhibitors is a cornerstone of drug discovery. This compound serves as a critical tool in the screening and characterization of potential enzyme modulators. Its consistent and reproducible cleavage by target proteases provides a reliable system for assessing the potency and mechanism of action of inhibitory compounds.
An example of this application is in the kinetic analysis of the inhibition of proteinase 3 (PR3) by elafin, a natural inhibitor. In these studies, this compound is used as the substrate to monitor the activity of PR3 in the presence of varying concentrations of elafin. The sensitive nature of this substrate allows for the use of very low concentrations of the enzyme (in the range of 10⁻¹⁰ M), which is crucial for accurate kinetic measurements atsjournals.org. By measuring the rate of substrate hydrolysis over time, researchers can determine key inhibitory constants and understand the mechanism by which the modulator interacts with the enzyme atsjournals.org.
Contribution to Understanding Protease Function in Disease Models
Dysregulated protease activity is a hallmark of numerous diseases, particularly those involving inflammation. This compound has proven to be an invaluable tool in studying the role of proteases in such pathological conditions.
A prominent example is its use in cystic fibrosis (CF) research. CF is characterized by chronic airway inflammation, where high levels of neutrophil-derived proteases, such as human neutrophil elastase (HNE) and proteinase 3 (PR3), contribute to lung damage. This compound is used to measure the "elastase-like" enzymatic activity in the sputum of CF patients atsjournals.orgatsjournals.org. By using this substrate in conjunction with specific inhibitors, researchers can differentiate between the activities of HNE and PR3. For instance, secretory leukoproteinase inhibitor (SLPI) inhibits HNE but not PR3, while other inhibitors like ICI 200,355 can inhibit both atsjournals.orgatsjournals.org. This approach has revealed that both HNE and PR3 are enzymatically active in CF sputum and that there is a significant correlation between the concentration of PR3 and its specific enzymatic activity in these samples atsjournals.org.
Table 2: Differentiating Protease Activity in Cystic Fibrosis Sputum
| Inhibitor | Effect on HNE Activity | Effect on PR3 Activity | Application in CF Sputum Analysis |
| SLPI | Inhibition | No Inhibition | Used to isolate and measure PR3-specific activity. |
| ICI 200,355 | Inhibition | Inhibition | Used to determine total elastase-like activity (HNE + PR3). |
This table illustrates how specific inhibitors are used with the substrate this compound to distinguish between the activities of HNE and PR3 in biological samples from cystic fibrosis patients.
Furthermore, this substrate is employed in research on vasculitis, an autoimmune disease where PR3 is a key autoantigen. Measuring PR3 activity in various biological samples helps to understand its pathogenic role in this inflammatory condition researchgate.net.
Future Directions in Research Involving Boc Ala Pro Nva 4 Chloro Sbzl
Development of Advanced Substrates with Tunable Properties
A significant future direction lies in the rational design of advanced substrates derived from the Boc-ala-pro-nva-4-chloro-sbzl scaffold, engineered to possess tunable properties. This involves the systematic modification of the peptide sequence (Ala-Pro-Nva) to modulate substrate specificity and reactivity towards different proteases. By creating libraries of analogous compounds with variations at each amino acid position, researchers can fine-tune the substrate's susceptibility to cleavage by specific enzymes.
Furthermore, the thiobenzyl ester group can be chemically modified to alter the substrate's kinetic parameters or to introduce reporter moieties. For instance, the incorporation of fluorophores or quenchers can lead to the development of FRET (Förster Resonance Energy Transfer) substrates, where cleavage results in a measurable change in fluorescence. This allows for real-time monitoring of enzyme activity with high sensitivity. The development of such tunable substrates is crucial for dissecting the intricate substrate specificities of closely related proteases. nih.gov
| Parent Compound | Potential Modification | Tunable Property | Application |
| This compound | Substitution of Alanine, Proline, or Norvaline | Substrate Specificity | Mapping protease subsite preferences |
| This compound | Modification of the 4-chlorothiobenzyl ester | Kinetic Parameters (kcat/Km) | Fine-tuning substrate sensitivity |
| This compound | Addition of a fluorophore and quencher | Signal Readout | Real-time kinetic assays |
Integration into High-Throughput Screening Platforms for Protease Activity
The favorable characteristics of thioester substrates, such as their high rates of enzymatic hydrolysis and the ease of detecting the released thiol product, make this compound and its derivatives ideal for high-throughput screening (HTS) applications. nih.govresearchgate.net Future research will focus on adapting assays utilizing this substrate for automated HTS platforms to screen large libraries of small molecules for potential protease inhibitors or activators.
The development of robust and miniaturized assays is a key aspect of this endeavor. This includes the use of chromogenic reagents that react with the liberated thiophenol to produce a colorimetric signal, which can be readily quantified using plate readers. Such assays are amenable to 384-well and 1536-well plate formats, enabling the rapid screening of thousands of compounds. The integration of this compound into HTS platforms will accelerate the discovery of novel therapeutic agents targeting proteases implicated in various diseases. researchgate.net
| Assay Component | Function | HTS Advantage |
| This compound | Protease Substrate | Specific and rapid cleavage |
| Thiol-reactive chromogen (e.g., DTNB) | Signal Generation | Easily detectable colorimetric change |
| Multi-well plates (384, 1536) | Miniaturization | Reduced reagent consumption and increased throughput |
| Automated liquid handlers and plate readers | Automation | High speed and reproducibility |
Exploration of this compound in New Enzymatic Systems
While this compound is a known substrate for human neutrophil elastase, its potential for cleavage by other proteases remains largely unexplored. A promising avenue of future research is to screen this compound against a broad panel of proteases from different families, such as other serine proteases, cysteine proteases, and metalloproteases. nih.gov This could lead to the identification of new enzymatic systems that can process this substrate, thereby expanding its utility as a research tool.
Moreover, by synthesizing a library of related peptide thioesters based on the this compound template, researchers can perform substrate specificity profiling of newly discovered or poorly characterized proteases. This approach, often referred to as "subsite mapping," provides valuable information about the amino acid preferences at the active site of an enzyme, which is crucial for understanding its biological function and for the design of specific inhibitors. nih.gov
Leveraging this compound for Mechanistic Elucidation of Novel Proteases
The study of enzyme kinetics and mechanism is fundamental to understanding protease function. This compound and its analogs can serve as powerful tools for the mechanistic elucidation of novel proteases. By systematically varying the substrate concentration and monitoring the rate of product formation, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined.
Furthermore, this substrate can be employed in studies aimed at understanding the catalytic mechanism of a protease. For example, it can be used to investigate the pH dependence of enzyme activity or to probe the role of specific active site residues through site-directed mutagenesis. The stable thioester bond also allows for studies on the formation of acyl-enzyme intermediates, which are key steps in the catalytic cycle of many proteases. Such mechanistic insights are invaluable for the development of highly specific and potent protease inhibitors.
Q & A
Q. How can researchers design a study to investigate the compound’s thermal decomposition pathways under inert vs. oxidative conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ and O₂.
- Gas Chromatography-MS : Trap volatile decomposition products (e.g., HCl, CO₂).
- Kinetic Modeling : Apply Friedman isoconversional method to derive activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
